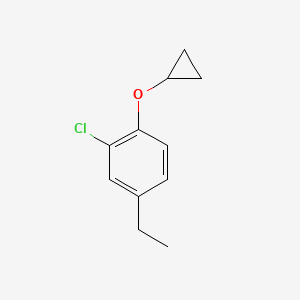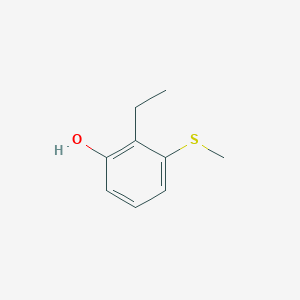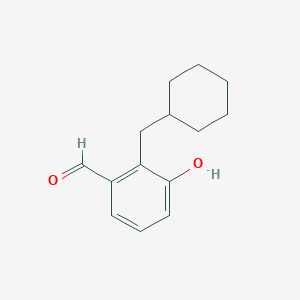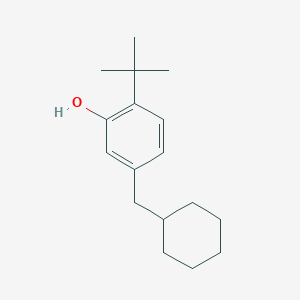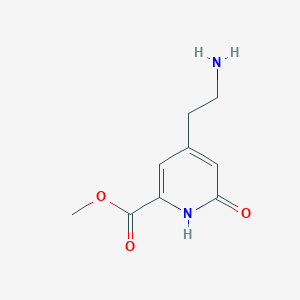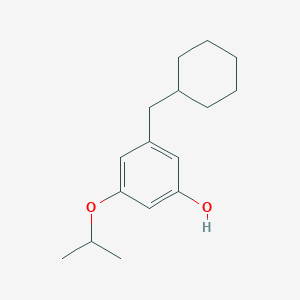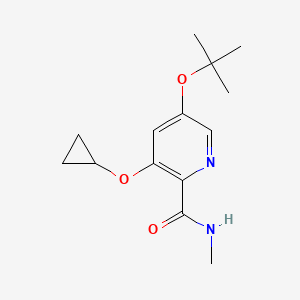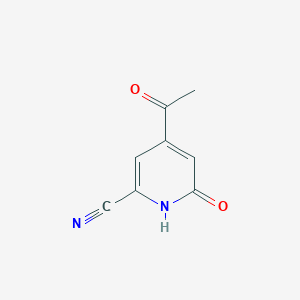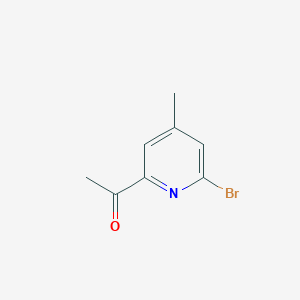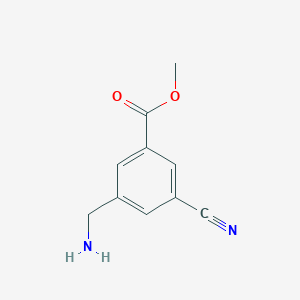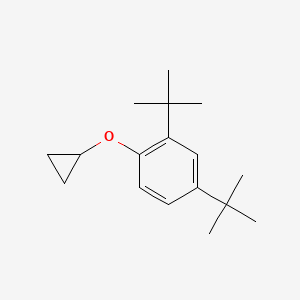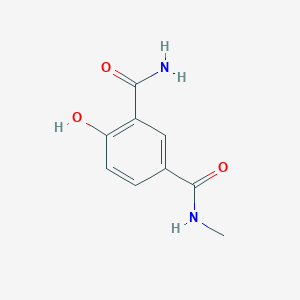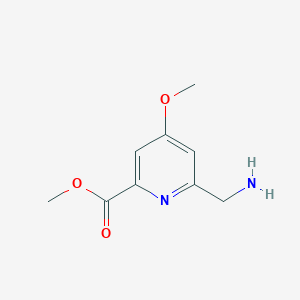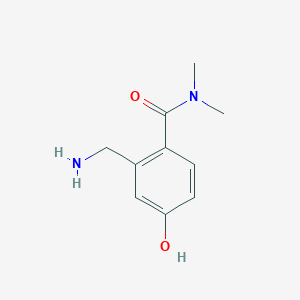
2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminomethyl group, a hydroxy group, and a dimethylamino group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired compound . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine used as a buffer and precursor to other organic compounds.
2-(Aminomethyl)pyridine: A compound with similar aminomethyl functionality but different aromatic core.
Uniqueness
2-(Aminomethyl)-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and dimethylamino groups on the benzamide core allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(14)9-4-3-8(13)5-7(9)6-11/h3-5,13H,6,11H2,1-2H3 |
Clave InChI |
ABUDFSLIBQNDOP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=C(C=C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


